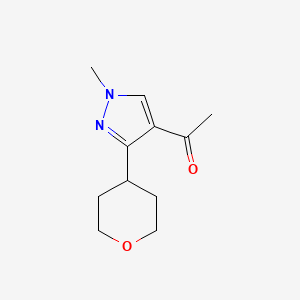
1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one, also known as MPTP, is a chemical compound that has been extensively studied for its effects on the central nervous system. MPTP was first synthesized in 1977 and was initially used as a pesticide. However, it was later discovered that MPTP can cause Parkinson's disease-like symptoms in humans and primates.
Scientific Research Applications
Structural Characterization and Analysis
One study focused on the structural characterization and Hirshfeld surface analysis of a pyrazoline compound closely related to the chemical structure . This research provides in-depth insights into the crystal packing and intermolecular interactions within the compound, offering a foundation for understanding its chemical behavior and potential applications in material science or as a precursor for further chemical synthesis (Delgado et al., 2020).
Synthesis Methodologies
Several studies have highlighted efficient synthesis methodologies for compounds containing elements of the target chemical structure, such as tetrahydrobenzo[b]pyran and tetrahydropyran derivatives. These methods involve catalysis under various conditions, showcasing the versatility and potential utility of these compounds in organic synthesis and pharmaceutical research (Mohammadi et al., 2017); (Balalaie et al., 2007).
Potential Applications
Research into the synthesis, DFT study, molecular docking, and insecticidal evaluation of some pyrazole-based tetrahydropyrimidine derivatives indicates potential applications in agriculture and pest control. These studies not only explore the chemical synthesis of these compounds but also their potential utility in addressing real-world problems, such as pest management (Halim et al., 2020).
properties
IUPAC Name |
1-[1-methyl-3-(oxan-4-yl)pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)10-7-13(2)12-11(10)9-3-5-15-6-4-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRVVTNRBWAUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1C2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


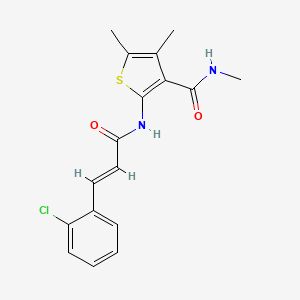
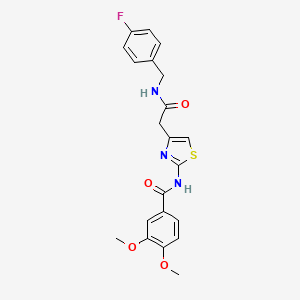
![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)
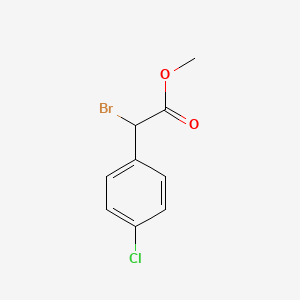
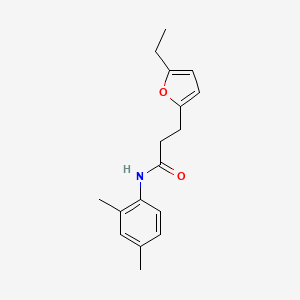
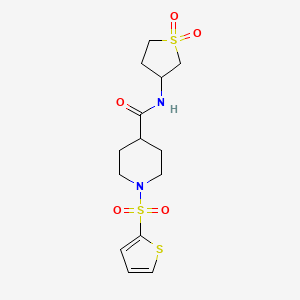
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)
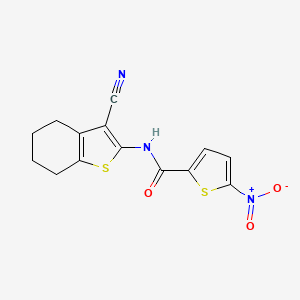

![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)
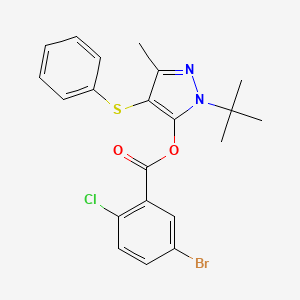

![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)